Uzoptirine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

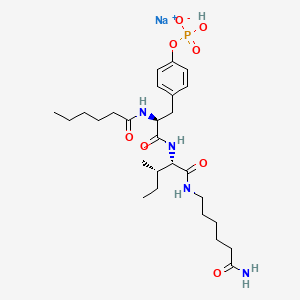

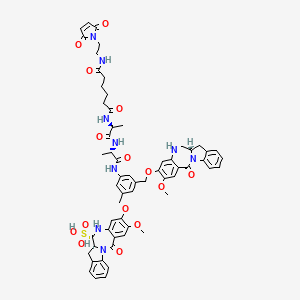

L’uzoptirine, également connue sous le nom de Mipasetamab this compound, est un conjugué anticorps-médicament qui cible la tyrosine kinase réceptrice AXL. Ce composé est constitué d’un anticorps anti-AXL humanisé lié à une cytotoxine dimère de pyrrolobenzodiazépine via un lieur clivable. L’this compound a montré une activité antitumorale significative dans les modèles précliniques et fait actuellement l’objet d’essais cliniques pour évaluer son efficacité dans le traitement de divers cancers, notamment les sarcomes, le carcinome corticosurrénalien et le cancer du pancréas .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’uzoptirine est synthétisée par un processus en plusieurs étapes qui implique la conjugaison d’un anticorps anti-AXL humanisé à une cytotoxine dimère de pyrrolobenzodiazépine. La conjugaison est réalisée à l’aide de la technologie GlycoConnect, qui garantit une fixation site-spécifique de la cytotoxine à l’anticorps. Le lieur utilisé dans ce processus est un lieur clivable Val-Ala, qui permet la libération de la cytotoxine lors de l’internalisation par les cellules cibles .

Méthodes de production industrielle

La production industrielle de l’this compound implique une fermentation à grande échelle pour produire l’anticorps anti-AXL humanisé, suivie d’une purification et d’une conjugaison avec la cytotoxine dimère de pyrrolobenzodiazépine. Le processus est optimisé pour garantir un rendement et une pureté élevés du produit final, qui est ensuite formulé pour une utilisation clinique .

Analyse Des Réactions Chimiques

Types de réactions

L’uzoptirine subit plusieurs types de réactions chimiques, notamment :

Réactions de clivage : Le lieur clivable Val-Ala est conçu pour être clivé dans l’environnement intracellulaire, libérant la cytotoxine dimère de pyrrolobenzodiazépine.

Réticulation interbrins de l’ADN : La cytotoxine libérée forme des réticulations interbrins de l’ADN cytotoxiques et sélectives en séquence, bloquant la division cellulaire et provoquant la mort cellulaire.

Réactifs et conditions courants

Réactions de clivage : Le clivage du lieur Val-Ala se produit dans des conditions acides généralement rencontrées dans l’environnement lysosomal des cellules.

Réticulation interbrins de l’ADN : La cytotoxine dimère de pyrrolobenzodiazépine interagit avec l’ADN dans des conditions physiologiques, formant des réticulations stables.

Principaux produits formés

Le principal produit formé à partir de la réaction de clivage est la cytotoxine dimère de pyrrolobenzodiazépine libre, qui interagit ensuite avec l’ADN pour former des réticulations interbrins .

Applications de la recherche scientifique

L’this compound a une large gamme d’applications de recherche scientifique, notamment :

Traitement du cancer : L’this compound est étudiée pour son potentiel de traitement de divers cancers, notamment les sarcomes, le carcinome corticosurrénalien et le cancer du pancréas. .

Administration ciblée de médicaments : La conception du conjugué anticorps-médicament de l’this compound permet une administration ciblée de la cytotoxine aux cellules cancéreuses exprimant l’AXL, ce qui minimise les effets hors cible et améliore l’efficacité thérapeutique.

Applications De Recherche Scientifique

Uzoptirine has a wide range of scientific research applications, including:

Cancer Therapy: this compound is being investigated for its potential to treat various cancers, including sarcomas, adrenocortical carcinoma, and pancreatic cancer. .

Targeted Drug Delivery: The antibody-drug conjugate design of this compound allows for targeted delivery of the cytotoxin to AXL-expressing cancer cells, minimizing off-target effects and improving therapeutic efficacy.

Combination Therapy: This compound is also being studied in combination with other anticancer therapies, such as gemcitabine and PARP inhibitors, to enhance its antitumor activity.

Mécanisme D'action

L’uzoptirine exerce ses effets par le mécanisme suivant :

Ciblage de l’AXL : Le composant anticorps anti-AXL humanisé de l’this compound se lie au récepteur AXL à la surface des cellules cancéreuses.

Internalisation et clivage : Après liaison, le conjugué anticorps-médicament est internalisé par la cellule cancéreuse, et le lieur clivable Val-Ala est clivé dans l’environnement lysosomal.

Libération de la cytotoxine : Le clivage libère la cytotoxine dimère de pyrrolobenzodiazépine, qui forme ensuite des réticulations interbrins de l’ADN, bloquant la division cellulaire et induisant la mort cellulaire.

Comparaison Avec Des Composés Similaires

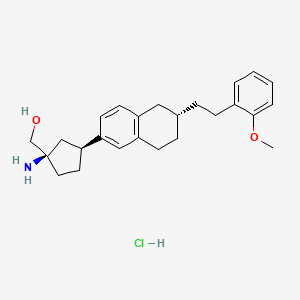

L’uzoptirine est unique parmi les thérapies ciblant l’AXL en raison de son utilisation d’une cytotoxine dimère de pyrrolobenzodiazépine. Parmi les composés similaires, on peut citer :

Enapotamab vedotin : Un conjugué anticorps-médicament ciblant l’AXL avec une cytotoxine monométhylauristatine E.

Cabozantinib : Un petit inhibiteur de tyrosine kinase qui cible l’AXL, entre autres récepteurs.

Bemcentinib : Un inhibiteur oral de l’AXL qui bloque les voies de signalisation de l’AXL.

L’association unique de l’this compound, qui cible l’AXL et la cytotoxine dimère de pyrrolobenzodiazépine, offre une approche puissante et sélective de la thérapie anticancéreuse, la différenciant des autres traitements ciblant l’AXL .

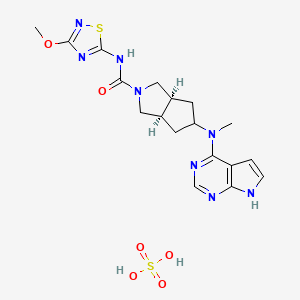

Propriétés

Numéro CAS |

2126805-05-6 |

|---|---|

Formule moléculaire |

C66H83N9O18S |

Poids moléculaire |

1322.5 g/mol |

Nom IUPAC |

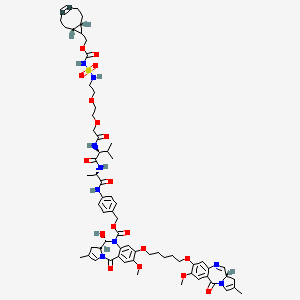

[4-[[(2S)-2-[[(2S)-2-[[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxy]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate |

InChI |

InChI=1S/C66H83N9O18S/c1-39(2)59(71-58(76)38-89-26-25-88-24-21-68-94(84,85)72-65(82)92-37-50-46-15-11-8-9-12-16-47(46)50)61(78)69-42(5)60(77)70-44-19-17-43(18-20-44)36-93-66(83)75-52-32-57(55(87-7)30-49(52)63(80)74-35-41(4)28-53(74)64(75)81)91-23-14-10-13-22-90-56-31-51-48(29-54(56)86-6)62(79)73-34-40(3)27-45(73)33-67-51/h17-20,29-35,39,42,45-47,50,53,59,64,68,81H,10-16,21-28,36-38H2,1-7H3,(H,69,78)(H,70,77)(H,71,76)(H,72,82)/t42-,45-,46-,47+,50?,53-,59-,64-/m0/s1 |

Clé InChI |

GYWJLJHLCOVBNB-KTOQVBSHSA-N |

SMILES isomérique |

CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)COCCOCCNS(=O)(=O)NC(=O)OCC8[C@H]9[C@@H]8CCC#CCC9)OC |

SMILES canonique |

CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)COCCOCCNS(=O)(=O)NC(=O)OCC8C9C8CCC#CCC9)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2S,5S,8S,11S,14S,17S,20S,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-17-(2-methylpropyl)-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid](/img/structure/B10860406.png)

![(3R)-3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethyl)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid;sulfuric acid](/img/structure/B10860413.png)

![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B10860425.png)

![[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]-[9-[(4-chlorophenyl)methyl]-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]methanone](/img/structure/B10860459.png)